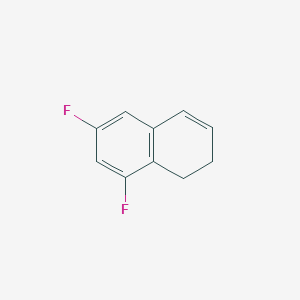

6,8-Difluoro-1,2-dihydronaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,8-Difluoro-1,2-dihydronaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C10H8F2 and its molecular weight is 166.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Retinoic Acid Receptor Modulation

Recent studies have highlighted the potential of 6,8-difluoro-1,2-dihydronaphthalene derivatives in modulating retinoic acid receptors (RARs). A series of analogs based on this scaffold have been synthesized and evaluated for their biological activity. One notable compound demonstrated selective antagonism towards RARα with an IC50 value of approximately 9.4 nM, while also exhibiting agonistic properties at RARβ and RARγ receptors . This dual activity suggests potential therapeutic applications in conditions where modulation of these receptors is beneficial, such as in cancer therapy or skin disorders.

Pharmacokinetic Properties

The pharmacokinetic profile of certain derivatives has shown favorable characteristics including good oral bioavailability and metabolic stability. For instance, one compound from the series exhibited significant exposure in testicular tissues without adversely affecting fertility in mouse models . This indicates that derivatives of this compound may serve as promising candidates for further development in reproductive health and related therapeutic areas.

Synthesis and Chemical Processes

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various vicinal difluoro aromatic compounds. A patented method outlines a process for preparing these compounds with high selectivity and yield (over 70%) using buffered aqueous ammonia and organic solvents such as toluene or tetrahydrofuran . The ability to produce these compounds efficiently is crucial for developing new pharmaceuticals and agrochemicals.

Applications in Organic Synthesis

The compound has been utilized in organic synthesis protocols, including the olefination of diazo compounds. This application showcases its versatility as a building block for synthesizing more complex molecular architectures . The ability to modify its structure further enhances its utility in developing novel compounds with desired properties.

Material Science

Fluorescent Materials

Research indicates that derivatives of this compound can be incorporated into fluorescent materials due to their unique electronic properties. These materials are being explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of fluorine atoms enhances the electron-withdrawing ability of the naphthalene core, potentially improving the efficiency of light emission .

Case Studies

Propiedades

IUPAC Name |

6,8-difluoro-1,2-dihydronaphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1,3,5-6H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVICXDNASSTAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=C(C=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585790 |

Source

|

| Record name | 6,8-Difluoro-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185918-49-4 |

Source

|

| Record name | 6,8-Difluoro-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.